

# Application Notes and Protocols for Coating Pellets with Pholedrine Sulphate

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## Compound of Interest

Compound Name: *Pholedrine sulphate*

Cat. No.: *B1366943*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Pholedrine sulphate** is a sympathomimetic amine used for its vasoconstrictive and pressor effects. The formulation of **Pholedrine sulphate** into coated pellets offers several advantages, including the potential for modified-release profiles, improved stability, and taste masking. This document provides a detailed protocol for the coating of pellets with **Pholedrine sulphate**, focusing on a fluidized bed coating process. It also outlines key characterization techniques to ensure the quality and performance of the final product.

## Data Presentation

### Table 1: Formulation of Pholedrine Sulphate Pellets (Hypothetical)

Component	Function	Concentration (% w/w)
Pholedrine Sulphate	Active Pharmaceutical Ingredient (API)	10 - 30
Microcrystalline Cellulose (MCC)	Core Material/Filler	60 - 80
Polyvinylpyrrolidone (PVP) K30	Binder	5 - 10
Purified Water	Granulating Liquid	q.s.

**Table 2: Coating Suspension Formulation for Controlled Release**

Component	Function	Concentration (% w/w of total solids)
Eudragit® RS 30 D	pH-independent, low permeability polymer	70 - 85
Eudragit® RL 30 D	pH-independent, high permeability polymer	5 - 15
Triethyl Citrate (TEC)	Plasticizer	10 - 20
Talc	Anti-tacking agent	5 - 10
Purified Water	Solvent	q.s.

**Table 3: Process Parameters for Fluidized Bed Coating**

Parameter	Range
Inlet Air Temperature	40 - 60 °C
Product Temperature	30 - 40 °C
Atomization Air Pressure	1.5 - 2.5 bar
Spray Rate	5 - 15 g/min/kg
Fluidization Air Volume	60 - 100 m³/h
Nozzle Diameter	0.8 - 1.2 mm

**Table 4: Characterization of Pholedrine Sulphate Coated Pellets**

Parameter	Method	Acceptance Criteria
Particle Size Distribution	Sieve Analysis	80% of pellets between 800 - 1200 µm
Surface Morphology	Scanning Electron Microscopy (SEM)	Uniform and continuous coating, spherical shape
Coating Thickness	Cross-sectional SEM, Image Analysis	50 - 100 µm (variable based on desired release)
Drug Content	HPLC	95 - 105% of label claim
In-vitro Dissolution	USP Apparatus I (Basket) or II (Paddle)	Release profile matches target specification
Friability	Friabilator	< 1%

## Experimental Protocols

### Preparation of Pholedrine Sulphate Pellets (Core Pellets)

This protocol describes the preparation of core pellets using the extrusion-spheronization method.

## Materials:

- **Pholedrine Sulphate**
- Microcrystalline Cellulose (MCC)
- Polyvinylpyrrolidone (PVP) K30
- Purified Water

## Equipment:

- High-shear mixer/granulator
- Extruder with a 1.0 mm screen
- Spheronizer with a cross-hatch plate
- Fluidized bed dryer or oven

## Procedure:

- Dry blend the **Pholedrine sulphate** and microcrystalline cellulose in a high-shear mixer for 10 minutes.
- Prepare a binder solution by dissolving PVP K30 in purified water.
- While the powders are mixing, slowly add the binder solution to form a wet mass of suitable consistency.
- Extrude the wet mass through a 1.0 mm screen to produce cylindrical extrudates.
- Immediately transfer the extrudates to the spheronizer. Spheronize at a speed of 500-1000 rpm for 5-15 minutes until spherical pellets are formed.
- Dry the pellets in a fluidized bed dryer at an inlet air temperature of 50-60°C until the loss on drying (LOD) is less than 2%.
- Sieve the dried pellets to collect the desired size fraction (e.g., 800-1200 µm).

## Fluidized Bed Coating of Pholedrine Sulphate Pellets

This protocol outlines the coating of the core pellets using a Wurster (bottom spray) fluidized bed coater.

Materials:

- **Pholedrine Sulphate** core pellets
- Eudragit® RS 30 D
- Eudragit® RL 30 D
- Triethyl Citrate (TEC)
- Talc
- Purified Water

Equipment:

- Fluidized bed coater with a Wurster insert
- Peristaltic pump
- Homogenizer/high-shear mixer

Procedure:

- Preparation of the Coating Suspension:
  1. Disperse the talc in a portion of the purified water using a homogenizer to create a uniform slurry.
  2. In a separate vessel, add the Eudragit® RS 30 D and Eudragit® RL 30 D dispersions.
  3. Slowly add the triethyl citrate to the polymer dispersion while stirring.

4. Add the talc slurry to the polymer dispersion and continue to stir for at least 30 minutes to ensure a homogenous suspension.
- Coating Process:
    1. Pre-heat the fluidized bed coater to the desired product temperature (30-40°C).
    2. Load the **Pholedrine sulphate** core pellets into the product container.
    3. Fluidize the pellets with heated air.
    4. Once the target product temperature is reached and stable, begin spraying the coating suspension onto the pellets at a controlled rate.
    5. Monitor the process parameters (inlet air temperature, product temperature, atomization pressure, spray rate, and fluidization air volume) throughout the coating process.
    6. Continue the coating process until the desired weight gain (and thus coating thickness) is achieved.
    7. After the spraying is complete, continue to fluidize the coated pellets with heated air for a further 15-30 minutes for curing and to ensure complete solvent evaporation.
    8. Cool the pellets to room temperature before discharging.

## Characterization of Coated Pellets

### a. Particle Size and Shape Analysis:

- Method: Use sieve analysis to determine the particle size distribution. Analyze the shape and surface morphology of the pellets using a stereomicroscope or a scanning electron microscope (SEM).
- Procedure: For sieve analysis, pass a known weight of pellets through a series of stacked sieves with decreasing mesh size and weigh the fraction retained on each sieve. For SEM analysis, mount the pellets on a stub, sputter-coat with gold, and examine under the microscope.

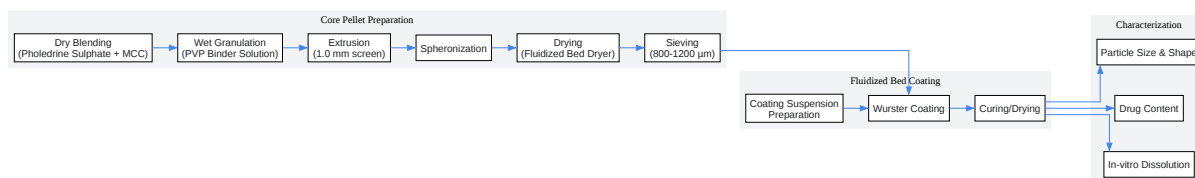
## b. Drug Content Uniformity:

- Method: High-Performance Liquid Chromatography (HPLC).
- Procedure: Accurately weigh a representative sample of coated pellets and extract the **Pholedrine sulphate** using a suitable solvent.[1] Analyze the drug concentration in the resulting solution using a validated HPLC method.

## c. In-vitro Dissolution Testing:

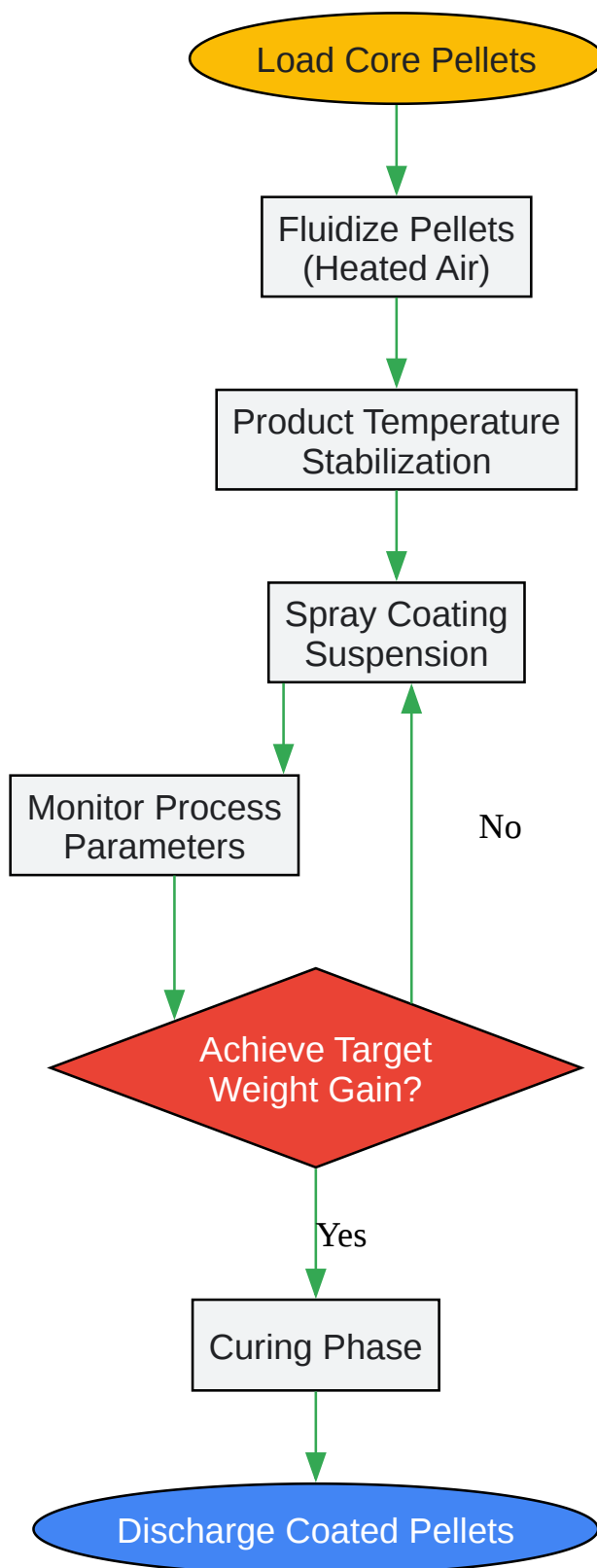
- Method: USP Apparatus I (Basket) or II (Paddle).
- Procedure: Place a known amount of coated pellets into each dissolution vessel containing a specified dissolution medium (e.g., phosphate buffer pH 6.8).[2] Maintain the temperature at  $37 \pm 0.5^{\circ}\text{C}$  and rotate the basket/paddle at a specified speed (e.g., 100 rpm).[1][2] Withdraw samples at predetermined time intervals and analyze the concentration of released **Pholedrine sulphate** using UV-Vis spectrophotometry or HPLC.[1][2]

## Mandatory Visualization



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Caption: Experimental workflow for the preparation and characterization of **Pholedrine sulphate** coated pellets.





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Caption: Logical flow of the fluidized bed coating process for **Pholedrine sulphate** pellets.

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